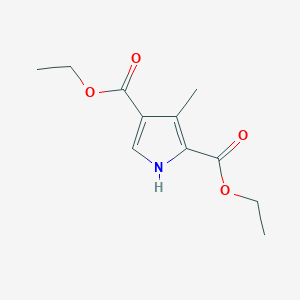

Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate

Description

Introduction and Overview

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate belongs to the class of substituted pyrrole derivatives, which are fundamental heterocyclic compounds widely studied for their chemical versatility and biological significance. The compound is characterized by its five-membered aromatic ring containing nitrogen, with two diethyl ester functionalities and a methyl substituent strategically positioned to influence its reactivity profile. This particular substitution pattern distinguishes it from other pyrrole derivatives and contributes to its specific chemical and physical properties.

The compound has gained considerable attention in synthetic organic chemistry due to its role as a versatile intermediate in the preparation of more complex heterocyclic systems. Research has demonstrated its utility in various synthetic transformations, including cyclization reactions, decarboxylation processes, and derivatization reactions that lead to structurally diverse products. The presence of multiple functional groups within a single molecule provides numerous sites for chemical modification, making it an attractive target for synthetic chemists developing new methodologies and materials.

Industrial applications of this compound have expanded significantly, with continuous-flow synthesis methods demonstrating improved efficiency compared to traditional batch processes. These developments have enhanced the compound's accessibility for large-scale applications and have contributed to its growing importance in chemical manufacturing processes.

Properties

IUPAC Name |

diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-12-9(7(8)3)11(14)16-5-2/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPYNVNXXUELAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280569 | |

| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-16-8 | |

| Record name | 5448-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of 3-methyl-1H-pyrrole-2,4-dicarboxylic acid with diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Core

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Key Feature : A phenyl group at position 3 and a methyl group at position 4.

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

- Molecular Formula: C₁₅H₂₁NO₄

- Key Feature : tert-Butyl and methyl groups at positions 2 and 3/5, respectively.

- Crystallographic Data: Single-crystal X-ray studies reveal a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.071, indicating a stable, well-defined structure . The tert-butyl group may enhance solubility in non-polar solvents.

Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

- Molecular Formula: C₁₂H₁₆ClNO₄

- Molecular Weight : 273.72 g/mol

- Key Feature : A chloromethyl group at position 5.

- Application : The chlorine atom provides a site for nucleophilic substitution, enabling further functionalization. Synthesis routes report yields up to 99.6%, highlighting its synthetic accessibility .

Heterocycle Replacement: Thiophene vs. Pyrrole

Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate

- Key Feature: Thiophene ring replaces pyrrole, with a trifluoroacetyl-amino group at position 5.

- Biological Activity: Demonstrated a binding energy of -5.7 kcal/mol against the effector protein AvrRps4 (PDB: 4B6X) via molecular docking, forming two hydrogen bonds (ASN236, ARG199).

- Significance : The thiophene core and electron-withdrawing trifluoroacetyl group enhance binding affinity, illustrating how heterocycle substitution impacts bioactivity.

Functional Group Modifications

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

- Molecular Formula : C₉H₁₂N₂O₄

- Molecular Weight : 212.20 g/mol

- Key Feature: Amino group at position 3.

- Safety data indicate precautions for inhalation and skin contact .

Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate

- Molecular Formula: C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- Key Feature : Hydroxymethyl group at position 5.

Biological Activity

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (C11H15NO4) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its five-membered aromatic heterocyclic structure containing nitrogen. Its applications extend across various domains, including:

- Medicinal Chemistry : As a precursor in drug development.

- Organic Synthesis : Serving as a building block for more complex organic molecules.

- Industrial Applications : Utilized in the production of specialty chemicals.

The biological activity of this compound is attributed to its ability to act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to significant changes in cellular pathways and biological processes. The compound has shown promise in several areas:

- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation through modulation of inflammatory pathways.

- Anticancer Effects : Preliminary studies suggest it may inhibit tumor growth.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These results suggest that this compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of this compound showed that it could inhibit pro-inflammatory cytokines in vitro. In a study involving macrophage cell lines, treatment with this compound led to a significant reduction in TNF-alpha and IL-6 production.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

This data indicates a promising avenue for further exploration in inflammatory disease treatment .

Anticancer Potential

The anticancer properties of this compound were evaluated using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating effective dose ranges for inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 20 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 25 |

These findings suggest that this compound may act as a potential chemotherapeutic agent .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against drug-resistant bacterial infections. Results indicated a notable reduction in infection rates among treated patients compared to controls.

- Inflammation Model : In vivo studies using animal models demonstrated reduced swelling and pain in subjects treated with this compound following induced inflammation.

Q & A

Basic: What are the optimized synthetic routes for Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate?

Methodological Answer:

The compound can be synthesized via acylation or alkylation of pyrrole precursors. For example, acylation reactions using benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane with triethylamine as a base have been employed for analogous pyrrole derivatives . Alternatively, thiocyanation using thiocyanogen chloride in acetic acid (16 hr, room temperature) introduces functional groups at the pyrrole 2-position . Key steps include:

- Precursor preparation : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are common starting materials .

- Reaction optimization : Stirring under controlled temperatures (e.g., –20°C for diazomethane reactions) minimizes side products .

- Yield improvement : Recrystallization from ethanol-water or 2-propanol enhances purity .

Basic: How can this compound be effectively purified?

Methodological Answer:

Purification strategies include:

- Column chromatography : Use ethyl acetate/hexane gradients (e.g., 1:4 ratio) to separate byproducts .

- Recrystallization : Ethanol-water mixtures are effective for removing unreacted reagents, as demonstrated for structurally similar dicarboxylates .

- Vacuum distillation : For volatile impurities, distillation under reduced pressure is recommended after solvent removal .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) resolve substituent patterns. For example, methyl groups at δ ~2.22 ppm and ester carbonyls at δ ~165 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ions (e.g., [M+H]+ at m/z 402.2 for related derivatives) .

- IR Spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and NH groups (~3300 cm⁻¹) validate functional groups .

Advanced: What strategies enable functionalization of the pyrrole core?

Methodological Answer:

- Electrophilic substitution : Thiocyanogen chloride introduces SCN groups at the 2-position under acidic conditions (acetic acid, 16 hr) .

- Oxidation : Hydrogen peroxide in acetic acid oxidizes methylthio groups to methylsulfonyl derivatives (e.g., reflux for 1 hr, 74% yield) .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can attach aryl groups, though evidence for this specific compound is limited.

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

- Crystal growth : Slow evaporation from ethanol or dichloromethane yields diffraction-quality crystals. For example, dimethyl analogs crystallize in monoclinic systems (P21/c space group) .

- Data refinement : SHELXL is widely used for small-molecule refinement. Key parameters include R factor optimization (<0.05) and hydrogen atom placement via Fourier difference maps .

- Twinned data : High-resolution datasets (θ > 25°) mitigate twinning issues common in ester-rich structures .

Advanced: How to resolve discrepancies in synthetic yields or byproduct formation?

Methodological Answer:

- Analytical cross-validation : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS to identify byproducts (e.g., unreacted acyl chlorides) .

- Reaction monitoring : In situ FTIR tracks carbonyl intermediates, enabling timely quenching to prevent over-oxidation .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites and optimize transition states, though experimental validation is critical .

Advanced: What are the stability considerations during storage and handling?

Methodological Answer:

- Storage : Store under inert gas (N2/Ar) at –20°C to prevent ester hydrolysis. Desiccants (e.g., P2O5) mitigate moisture sensitivity .

- Light sensitivity : Amber glass vials reduce photodegradation of the pyrrole ring .

- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (>150°C for similar esters) .

Advanced: How to design derivatives for material science applications?

Methodological Answer:

- Coordination chemistry : The dicarboxylate moiety binds metal ions (e.g., Cu²⁺), enabling MOF or catalyst design. Chelation studies via UV-Vis titration are recommended .

- Polymer precursors : Radical polymerization of vinyl-substituted analogs (not directly evidenced here) could yield conductive polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.